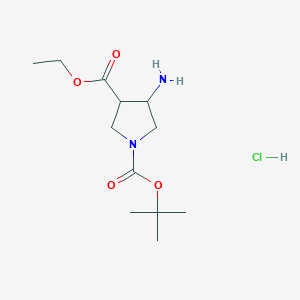
5-chloro-3-methyl-2-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-methyl-2-nitrobenzoic acid, also known as CMNB, is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 231.53 g/mol. CMNB is a derivative of benzoic acid and is formed by the substitution of two nitro groups and a chlorine atom on the benzoic acid backbone. It is a versatile compound that can be used in a variety of research applications, such as synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
科学研究应用
5-chloro-3-methyl-2-nitrobenzoic acid has a variety of scientific research applications. It is used in the synthesis of a variety of organic compounds, such as 2-chloro-5-methyl-2-nitrobenzoic acid, 3-chloro-5-methyl-2-nitrobenzoic acid, and 4-chloro-5-methyl-2-nitrobenzoic acid. It is also used in the synthesis of a variety of pharmaceutical and agrochemical compounds. In addition, 5-chloro-3-methyl-2-nitrobenzoic acid is used in the study of enzyme inhibition and enzyme kinetics. It is also used in the study of biochemical and physiological effects, such as the inhibition of the enzyme acetylcholinesterase.
作用机制
The mechanism of action of 5-chloro-3-methyl-2-nitrobenzoic acid is not fully understood. However, it is believed that 5-chloro-3-methyl-2-nitrobenzoic acid inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the synapse, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
5-chloro-3-methyl-2-nitrobenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synapse. This can lead to an increase in the activity of the autonomic nervous system, resulting in increased heart rate and blood pressure. In addition, 5-chloro-3-methyl-2-nitrobenzoic acid has also been shown to have an effect on the immune system, as it has been shown to inhibit the production of inflammatory cytokines.
实验室实验的优点和局限性
5-chloro-3-methyl-2-nitrobenzoic acid has a number of advantages and limitations when used in laboratory experiments. One advantage of using 5-chloro-3-methyl-2-nitrobenzoic acid is that it is relatively easy to synthesize and can be used in a variety of experiments. In addition, it is relatively stable and can be stored for long periods of time. However, one limitation of using 5-chloro-3-methyl-2-nitrobenzoic acid is that it is toxic and should only be used in well-ventilated areas. In addition, it should be handled with care as it can be corrosive and can cause skin irritation.
未来方向
There are a number of potential future directions for 5-chloro-3-methyl-2-nitrobenzoic acid research. One potential direction is to further study the mechanism of action of 5-chloro-3-methyl-2-nitrobenzoic acid in order to better understand its effects on the body. In addition, further research could be done to explore the potential therapeutic applications of 5-chloro-3-methyl-2-nitrobenzoic acid. Another potential direction is to explore the potential of 5-chloro-3-methyl-2-nitrobenzoic acid as a tool for drug delivery, as it has been shown to have an effect on the immune system. Finally, further research could be done to explore the potential of 5-chloro-3-methyl-2-nitrobenzoic acid as a tool for studying enzyme inhibition and enzyme kinetics.
合成方法
5-chloro-3-methyl-2-nitrobenzoic acid can be synthesized using a variety of methods. The most common method is a two-step reaction process involving the reaction of 5-chloro-3-methylbenzoic acid with nitric acid. In the first step, 5-chloro-3-methylbenzoic acid is reacted with nitric acid to form 5-chloro-3-methyl-2-nitrobenzoic acid. In the second step, the nitrobenzoic acid is reacted with a base such as sodium hydroxide to form the desired product. This method is simple and efficient and can be used to produce 5-chloro-3-methyl-2-nitrobenzoic acid in a relatively short amount of time.
属性
IUPAC Name |
5-chloro-3-methyl-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4-2-5(9)3-6(8(11)12)7(4)10(13)14/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBKPTNTFRWDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-ethyl-4-{5-methyl-2-[(2-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B6614468.png)
![2-[(chloromethyl)dimethylsilyl]acetic acid](/img/structure/B6614478.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B6614482.png)


![tert-butyl N-ethyl-N-[(piperidin-3-yl)methyl]carbamate](/img/structure/B6614498.png)



![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethylcyclopropane-1-carboxylic acid, cis](/img/structure/B6614539.png)
![2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid](/img/structure/B6614547.png)